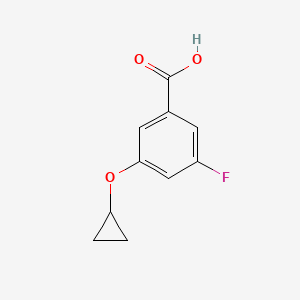![molecular formula C11H13F3N4O5 B12096929 N-[(2R,3R,4S,5R)-2-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B12096929.png)
N-[(2R,3R,4S,5R)-2-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Trifluoroacetamido-2’-deoxycytidine, commonly known as 2’-TFA-NH-dC, is a modified nucleoside analogue. It is structurally similar to 2’-deoxycytidine, a natural DNA nucleotide, but with an additional trifluoroacetamido group at the 2’ position. This modification imparts unique properties to the compound, making it valuable in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-TFA-NH-dC typically involves the protection of the amino group of 2’-deoxycytidine, followed by the introduction of the trifluoroacetamido group. One common method includes the reaction of 2’-deoxycytidine with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like dichloromethane at ambient temperature for 24 hours, yielding 2’-TFA-NH-dC with a high yield of 93% .
Industrial Production Methods
Industrial production of 2’-TFA-NH-dC follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥97%.
Chemical Reactions Analysis
Types of Reactions
2’-TFA-NH-dC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroacetamido group to other functional groups.
Substitution: The trifluoroacetamido group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while reduction can produce amine-substituted nucleosides .
Scientific Research Applications
2’-TFA-NH-dC has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of nucleotide analogs.
Biology: The compound is employed in studies of DNA replication and repair mechanisms.
Medicine: 2’-TFA-NH-dC is a key component in the development of antiviral and anticancer drugs.
Industry: The compound is used in the production of targeted chemotherapeutics and antiviral medications.
Mechanism of Action
2’-TFA-NH-dC exerts its effects by incorporating into DNA during replication. The trifluoroacetamido group disrupts normal base pairing, leading to errors in DNA synthesis and ultimately inhibiting cell proliferation. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxycytidine: The natural counterpart of 2’-TFA-NH-dC, lacking the trifluoroacetamido group.
5-Fluoro-2’-deoxycytidine: Another modified nucleoside with a fluorine atom at the 5 position.
2’-Fluoro-2’-deoxycytidine: Similar to 2’-TFA-NH-dC but with a fluorine atom at the 2’ position instead of the trifluoroacetamido group.
Uniqueness
2’-TFA-NH-dC is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical and biological properties. This modification enhances its stability and efficacy in therapeutic applications compared to other nucleoside analogs.
Properties
Molecular Formula |
C11H13F3N4O5 |
|---|---|
Molecular Weight |
338.24 g/mol |
IUPAC Name |
N-[2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C11H13F3N4O5/c12-11(13,14)9(21)17-6-7(20)4(3-19)23-8(6)18-2-1-5(15)16-10(18)22/h1-2,4,6-8,19-20H,3H2,(H,17,21)(H2,15,16,22) |
InChI Key |
GZFARVHZTGRMCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



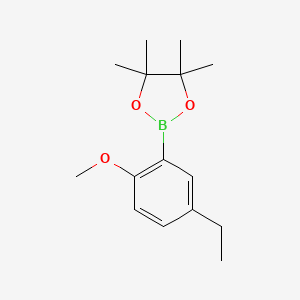

![[3-(1,3-Thiazol-2-yloxy)phenyl]methanamine hydrochloride](/img/structure/B12096864.png)
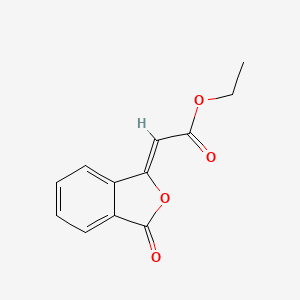

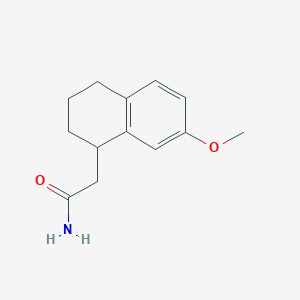
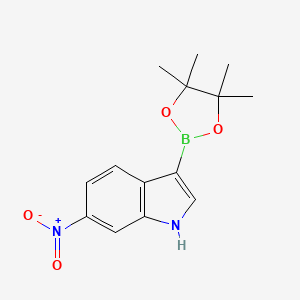
![(2R)-2-[3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]-2-methylbutanoate](/img/structure/B12096898.png)
![3-(Hydroxymethyl)hexahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B12096901.png)

![7-[(tert-Butoxy)carbonyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B12096907.png)

